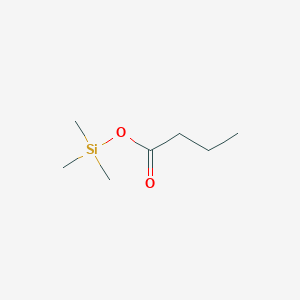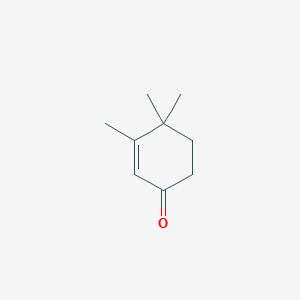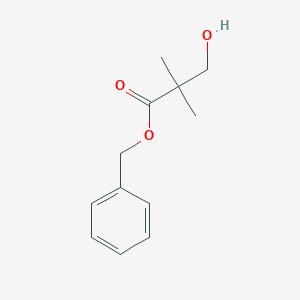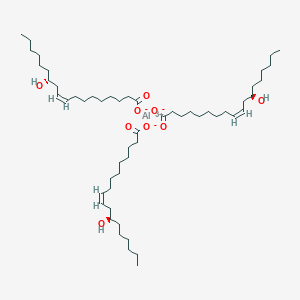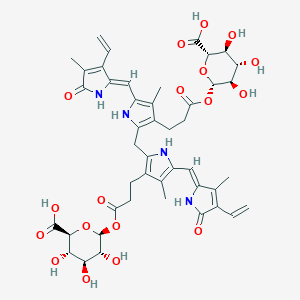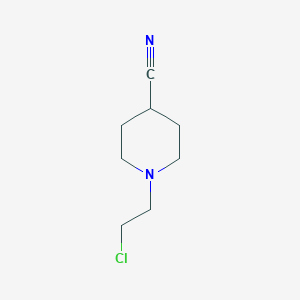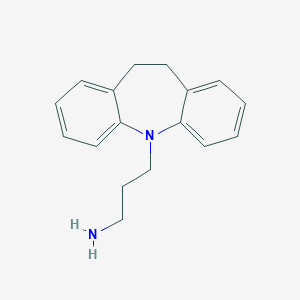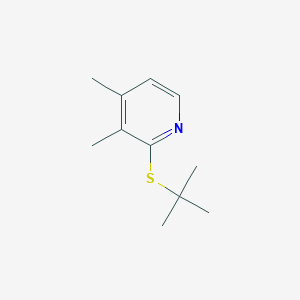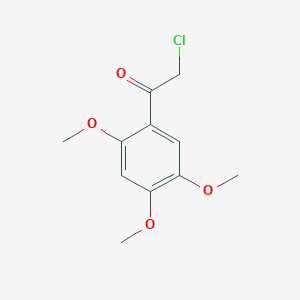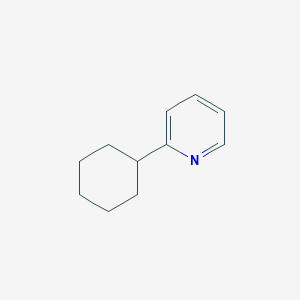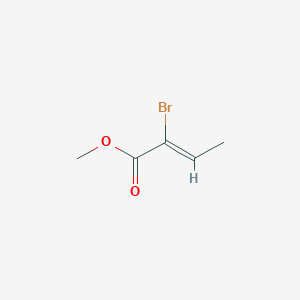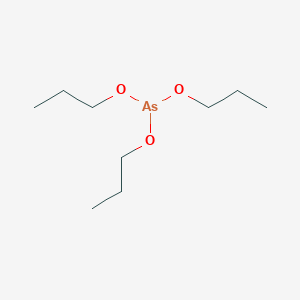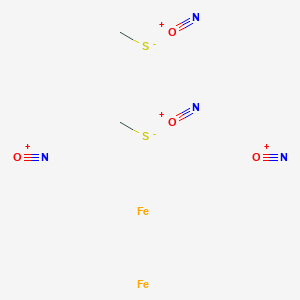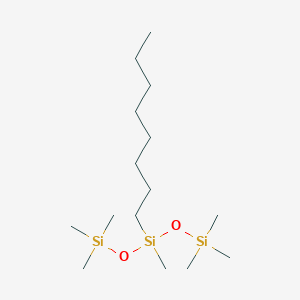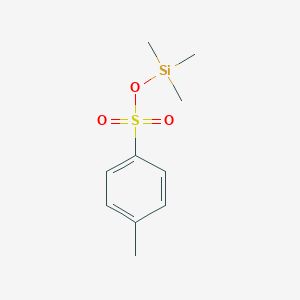
Trimethylsilyl p-toluenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl p-toluenesulphonate (TMSOTf) is a commonly used reagent in organic synthesis. It is a strong Lewis acid that is used in a variety of reactions, including the protection of alcohols, the activation of carboxylic acids and the formation of carbon-carbon bonds. In
Mécanisme D'action
Trimethylsilyl p-toluenesulphonate is a strong Lewis acid that can coordinate with electron-rich species such as alcohols, carboxylic acids, and olefins. The resulting complex is more reactive than the original substrate, allowing for the formation of new bonds. Trimethylsilyl p-toluenesulphonate can also catalyze reactions by stabilizing transition states and lowering activation energies.
Effets Biochimiques Et Physiologiques
Trimethylsilyl p-toluenesulphonate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong irritant and can cause skin and eye irritation upon contact. It should be handled with care and in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethylsilyl p-toluenesulphonate is a versatile reagent that can be used in a variety of reactions. It is readily available and relatively inexpensive. However, Trimethylsilyl p-toluenesulphonate is a strong Lewis acid and can react with a variety of functional groups, including water and amines. It should be used with caution and in appropriate conditions to avoid unwanted side reactions.
Orientations Futures
There are several future directions for research on Trimethylsilyl p-toluenesulphonate. One area of interest is the development of new reactions and applications for Trimethylsilyl p-toluenesulphonate in organic synthesis. Another area of interest is the study of the biochemical and physiological effects of Trimethylsilyl p-toluenesulphonate. Additionally, there is a need for more research on the limitations and side reactions of Trimethylsilyl p-toluenesulphonate in order to optimize its use in lab experiments.
Méthodes De Synthèse
Trimethylsilyl p-toluenesulphonate can be synthesized by reacting p-toluenesulfonyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. The resulting Trimethylsilyl p-toluenesulphonate can be purified by distillation or column chromatography.
Applications De Recherche Scientifique
Trimethylsilyl p-toluenesulphonate is widely used in organic synthesis, particularly in the protection of alcohols. It is also used in the activation of carboxylic acids and the formation of carbon-carbon bonds. Trimethylsilyl p-toluenesulphonate has been used in the synthesis of a variety of natural products and pharmaceuticals, including antitumor agents and antibiotics.
Propriétés
Numéro CAS |
17872-98-9 |
|---|---|
Nom du produit |
Trimethylsilyl p-toluenesulphonate |
Formule moléculaire |
C10H16O3SSi |
Poids moléculaire |
244.38 g/mol |
Nom IUPAC |
trimethylsilyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H16O3SSi/c1-9-5-7-10(8-6-9)14(11,12)13-15(2,3)4/h5-8H,1-4H3 |
Clé InChI |
GDEWVMDXPUXBKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C |
Autres numéros CAS |
17872-98-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



